molecular formula C11H12O3 B1429959 3-(Oxolan-3-yl)benzoic acid CAS No. 1423034-98-3

3-(Oxolan-3-yl)benzoic acid

Cat. No. B1429959
M. Wt: 192.21 g/mol
InChI Key: BFDFXYGXUTXWQN-UHFFFAOYSA-N
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Description

“3-(Oxolan-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .


Molecular Structure Analysis

The molecular structure of “3-(Oxolan-3-yl)benzoic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of this compound.

Scientific Research Applications

Synthesis and Structural Applications

  • Triorganotin (4H-1,2,4-triazol-4-yl)benzoates Synthesis and Antifungal Activity : Li et al. (2010) synthesized a series of triorganotin (4H-1,2,4-triazol-4-yl)benzoates, including 3-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives. These compounds demonstrated significant antifungal activities against various pathogens, showcasing their potential in agricultural and pharmaceutical applications (Li et al., 2010).

  • Lanthanide Coordination Complexes : Hou et al. (2013) reported the synthesis of lanthanide coordination polymers using 3-pyridin-3-yl-benzoic acid and related derivatives. These complexes exhibited unique luminescent and magnetic properties, suggesting applications in materials science and nanotechnology (Hou et al., 2013).

Chemical Analysis and Detection

  • Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed novel fluorescence probes based on benzoic acid derivatives, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, for detecting reactive oxygen species. These probes have significant applications in biological and chemical research (Setsukinai et al., 2003).

Biochemical and Biological Applications

  • Antibacterial Activity of 3-Hydroxy Benzoic Acid Derivatives : Satpute et al. (2018) explored the antibacterial properties of novel 3-Hydroxy benzoic acid hybrid derivatives. Their research highlights potential applications in developing new antimicrobial agents (Satpute et al., 2018).

Material Science and Engineering

  • Synthesis and Corrosion Inhibition : Arrousse et al. (2021) conducted a theoretical and experimental study on the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its analogs. These compounds showed promising results as corrosion inhibitors for mild steel in acidic media, indicating their potential in industrial applications (Arrousse et al., 2021).

Environmental Science

  • Benzoic Acid in Foods and Environment : Del Olmo et al. (2017) provided a comprehensive review of the presence and use of benzoic acid and its derivatives in foods and the environment. This study is crucial for understanding the widespread occurrence and impact of these compounds (Del Olmo et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-(Oxolan-3-yl)benzoic acid” are not clearly defined in the available literature. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

3-(oxolan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-3,6,10H,4-5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDFXYGXUTXWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279590
Record name Benzoic acid, 3-(tetrahydro-3-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)benzoic acid

CAS RN

1423034-98-3
Record name Benzoic acid, 3-(tetrahydro-3-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(tetrahydro-3-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxolan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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